Abbeokutone
CAS No.: 16836-28-5
Cat. No.: VC21050465
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16836-28-5 |
|---|---|
| Molecular Formula | C20H32O3 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (1S,4S,9S,10R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one |
| Standard InChI | InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20+/m1/s1 |
| Standard InChI Key | MPDUJZZNNBJFAB-IPWGKGBGSA-N |
| Isomeric SMILES | C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C |
| SMILES | CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |
| Canonical SMILES | CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |
Introduction
Chemical Structure and Properties
Abbeokutone, with the chemical formula C₂₀H₃₂O₃, is formally known as 16α,17-dihydroxy kauran-3-one . It belongs to the kaurane family of diterpenoids, characterized by a bicyclic framework typical of many sesquiterpenes. The compound features a tetracyclic structure with hydroxyl groups at positions 16 and 17, along with a ketone functionality at position 3.
Chemical Identifiers and Basic Properties
The compound is cataloged with several standardized identifiers that facilitate its identification in chemical databases and literature.
| Property | Value |
|---|---|
| CAS Number | 16836-28-5 |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.5 g/mol |
| PubChem CID | 155537489 |
| IUPAC Name | (4aS,5R,6R,6aR,7R,9aS,10aS)-5,7-dihydroxy-4a,6,6a,7,8,9,9a,10,10a-nonahydro-4H-naphtho[2,1-b]oxiren-4-one |
| Synonyms | 3-keto-(-)-Kaurane-16α,17-diol; 16,17-Dihydroxykauran-3-one; Kauran-3-one, 16,17-dihydroxy- |
The molecular structure of abbeokutone contributes to its reactivity and potential applications in various fields, including natural product chemistry and herbal medicine .
Structural Characteristics
Abbeokutone possesses a complex tetracyclic structure with specific stereochemistry that distinguishes it from other kaurane derivatives. The configuration at C(16) is particularly significant, as it determines many of the compound's biological and chemical properties. The compound contains two hydroxyl groups and one ketone group, which influence its polarity and reactivity .
Biosynthetic Pathway and Chemical Relationships
Relationship to Gibberellins
Abbeokutone plays a significant role in plant biochemistry as a precursor in the gibberellin biosynthetic pathway. Its structural similarity to gibberellins, particularly in the kaurane skeleton, positions it as an important intermediate in the production of plant growth hormones .
Comparison with Calliterpenone
Abbeokutone shares structural similarities with calliterpenone (16α,17-dihydroxy phyllocladane-3-one), a compound with established plant growth-promoting activities. The primary difference between these compounds lies in their skeletal structure - abbeokutone possesses an ent-kaurane skeleton, while calliterpenone features a phyllocladane skeleton .
| Compound | Skeletal Structure | Substitution Pattern | Biological Activity |
|---|---|---|---|
| Abbeokutone | ent-Kaurane | 16α,17-dihydroxy-3-one | Potential antimicrobial, anti-inflammatory |
| Calliterpenone | Phyllocladane | 16α,17-dihydroxy-3-one | Confirmed plant growth promotion |
This structural relationship suggests that abbeokutone may possess similar biological activities to calliterpenone, particularly in terms of plant growth regulation .
Chemical Transformations
Epimerization and Derivative Formation
Research has demonstrated that abbeokutone can undergo various chemical transformations, particularly at the C(16) position. Studies have shown that epimerization at C(16) via epoxy derivatives yields products similar to those obtained from calliterpenone transformations .
The reaction sequence typically involves:
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Formation of epoxy derivatives
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Acid-catalyzed ring opening
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Generation of various products including elimination products and oxidized derivatives
These transformations provide valuable insights into the reactivity of abbeokutone and its potential for generating diverse structural analogs .
Glycosylation
Abbeokutone can undergo glycosylation to form compounds such as abbeokutone 17-O-beta-glucopyranoside, also known as sugereoside. This glycosylation typically occurs at the C(17) hydroxyl group, resulting in a compound with potentially different biological properties.
Biological Activities
Antimicrobial and Anti-inflammatory Properties
Preliminary research suggests that abbeokutone exhibits antimicrobial and anti-inflammatory properties, similar to other kaurane-type diterpenoids. These properties may contribute to the traditional medicinal uses of plants containing this compound .
Plant Growth Regulation
Given its relationship to gibberellins and structural similarity to calliterpenone, abbeokutone likely possesses plant growth-regulating activities. Calliterpenone has been shown to enhance crop yields significantly, suggesting that abbeokutone may have similar applications in agriculture .
Research on calliterpenone has demonstrated:
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Enhanced yield in rice (28.89%), onion (20.63%), potato (37.17%), tomato (28.36%), and chickpea (26.08%) at 0.001 mM concentration
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Increased endogenous levels of indole-3-acetic acid (IAA) in treated plants
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Decreased abscisic acid (ABA) content in some crops
These findings suggest potential applications for abbeokutone in sustainable agriculture and crop production enhancement .
Research Applications and Future Directions
Pharmacological Research
The unique structural features and preliminary biological activities of abbeokutone make it a promising candidate for pharmacological research. Further studies are needed to fully characterize its:
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Antimicrobial spectrum
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Anti-inflammatory mechanisms
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Potential anticancer activities
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Other bioactivities common to kaurane diterpenoids
Agricultural Applications
Given its relationship to established plant growth promoters, abbeokutone warrants investigation as a potential natural growth regulator. Research directions might include:
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Field trials to assess growth-promoting effects
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Exploration of optimal application methods and concentrations
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Investigation of effects on endogenous hormone levels in various crops
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Development of sustainable agricultural applications
Synthetic Chemistry
The complex structure of abbeokutone presents interesting challenges and opportunities for synthetic chemists. Development of efficient synthetic routes could facilitate further research by providing access to larger quantities of the compound and enabling structure-activity relationship studies through the preparation of analogs.
Analytical Methods
Identification and Characterization
Various analytical techniques are employed for the identification and characterization of abbeokutone:
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High-Performance Liquid Chromatography (HPLC)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
These methods enable precise determination of the compound's structure, purity, and quantity in various matrices .
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